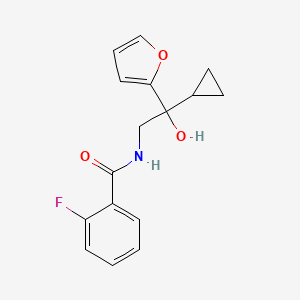

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CFTRinh-172 has been found to inhibit the activity of cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that regulates the movement of ions across cell membranes. CFTRinh-172 has shown promise in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system.

Wissenschaftliche Forschungsanwendungen

Fluoronaphthalene Building Blocks via Arynes

Fluoronaphthalenes are pivotal in pharmaceutical and agricultural research due to their unique substituent patterns, offering valuable building blocks. The study by Masson and Schlosser (2005) highlights the Diels-Alder reaction between arynes and furans as a method to access naphthalene derivatives, potentially applicable for synthesizing compounds like "N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-fluorobenzamide" for research applications in these fields (Masson & Schlosser, 2005).

Reactions of Azomethine Ylides

Voznyi et al. (2006) explored the 1,5-π-cyclization of gem-difluoro-substituted azomethine ylides, demonstrating a method to synthesize difluorocyclopropa[b]furo[2,3-c]pyrrole derivatives. This work underscores the synthetic versatility of furan derivatives in constructing complex heterocyclic structures, which could be relevant for designing new compounds with specific functionalities (Voznyi et al., 2006).

Asymmetric Synthesis of Fluorinated Cyclopropanes

The asymmetric synthesis of fluorine-containing cyclopropanes, as discussed by Pons et al. (2021), is significant for medicinal chemistry. These cyclopropanes show improved biological activity and metabolic profiles in bioactive compounds, making them attractive for drug development. The methodologies developed could provide insights into synthesizing structurally complex and fluorinated compounds, including "N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-fluorobenzamide" (Pons et al., 2021).

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

Groendyke et al. (2016) demonstrated a mild, iron-catalyzed fluorination of C-H bonds directed by fluoroamides, which could be applied to the selective functionalization of "N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-fluorobenzamide." This approach offers a pathway for the site-specific introduction of fluorine atoms into complex molecules, enhancing their pharmacological properties (Groendyke et al., 2016).

Eigenschaften

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c17-13-5-2-1-4-12(13)15(19)18-10-16(20,11-7-8-11)14-6-3-9-21-14/h1-6,9,11,20H,7-8,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMBGPVVUCECDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=CC=C2F)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2709838.png)

![2-Cyclopropyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2709841.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2709844.png)

![1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2709846.png)

![N-(3-chloro-4-fluorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2709847.png)

![2-(3-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2709851.png)

![N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2709852.png)

![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2709853.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-{[4-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2709856.png)